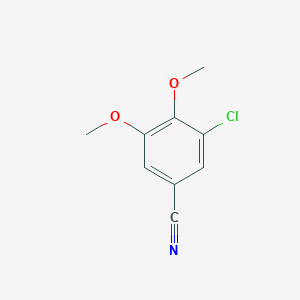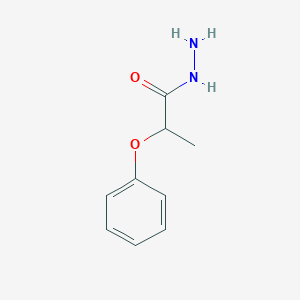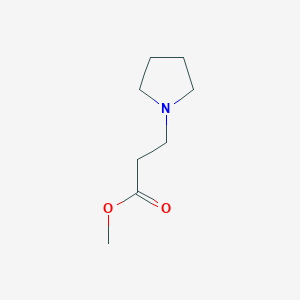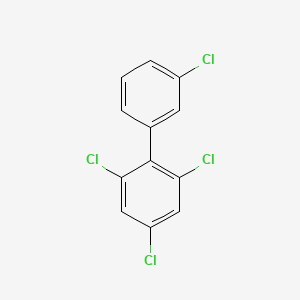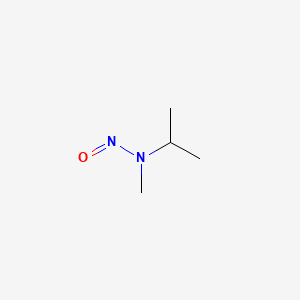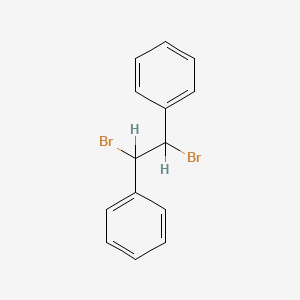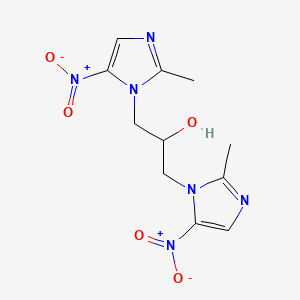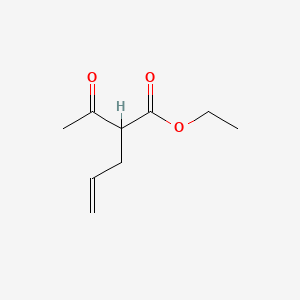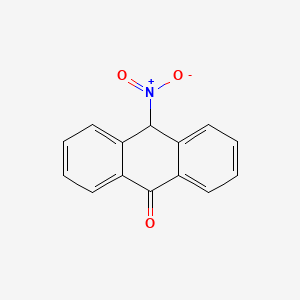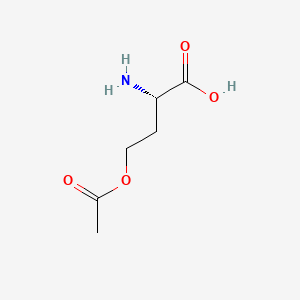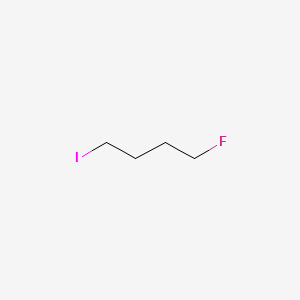
naphthalene-1,5-disulfonyl chloride
Übersicht
Beschreibung
naphthalene-1,5-disulfonyl chloride: is an organic compound with the molecular formula C10H6Cl2O4S2 . It is a derivative of naphthalene, where two sulfonyl chloride groups are attached to the 1 and 5 positions of the naphthalene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: naphthalene-1,5-disulfonyl chloride can be synthesized by reacting naphthalene-1,5-disulfonic acid with phosphorus pentachloride (PCl5). The reaction is typically carried out in a solvent such as chloroform, and the mixture is heated to around 110°C. The product is then purified by recrystallization .
Industrial Production Methods: In industrial settings, the production of 1,5-naphthalenedisulfonyl chloride involves the chlorosulfonation of naphthalene. This process uses chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction is carried out under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: naphthalene-1,5-disulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines to form sulfonamide derivatives.
Hydrolysis: It can be hydrolyzed to form 1,5-naphthalenedisulfonic acid.
Common Reagents and Conditions:
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonic Acids: Formed from hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
naphthalene-1,5-disulfonyl chloride has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-naphthalenedisulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide or sulfonic acid derivatives, depending on the nucleophile involved . The molecular targets and pathways include the interaction with amine groups in biomolecules, leading to the formation of stable sulfonamide linkages .
Vergleich Mit ähnlichen Verbindungen
- 1-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl chloride
- 2-Naphthalenesulfonyl fluoride
- 1-Naphthalenesulfonamide
- 2-Naphthalenesulfonamide
Comparison: naphthalene-1,5-disulfonyl chloride is unique due to the presence of two sulfonyl chloride groups at specific positions on the naphthalene ring. This structural feature enhances its reactivity compared to mono-substituted naphthalene derivatives. Additionally, the presence of two reactive sites allows for the formation of more complex and diverse chemical structures .
Eigenschaften
CAS-Nummer |
1928-01-4 |
|---|---|
Molekularformel |
C10H6Cl2O4S2 |
Molekulargewicht |
325.2 g/mol |
IUPAC-Name |
naphthalene-1,5-disulfonyl chloride |
InChI |
InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-5-1-3-7-8(9)4-2-6-10(7)18(12,15)16/h1-6H |
InChI-Schlüssel |
BCXWMIMRDMIJGL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Kanonische SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)Cl)C(=C1)S(=O)(=O)Cl |
Key on ui other cas no. |
1928-01-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
